4-Methylumbelliferyl Phosphocholine

概要

説明

ジヒドロ-β-エリトロイジン臭化水素酸塩は、エリトリーナアルカロイドの一種であり、ニコチン性アセチルコリン受容体の競合的アンタゴニストとして知られています。 それは神経細胞のα4受容体サブユニットに対して中程度の選択性を示し、神経薬理学的研究において貴重な化合物となっています .

準備方法

合成経路と反応条件

ジヒドロ-β-エリトロイジン臭化水素酸塩の合成は、エリトリーナアルカロイドの抽出から始まるいくつかの段階を含みます。主な段階は以下のとおりです。

抽出: アルカロイドは、エリトリーナ植物から有機溶媒を用いて抽出されます。

精製: 抽出されたアルカロイドは、クロマトグラフィー技術を用いて精製されます。

水素化: 精製されたアルカロイドは、水素化されてジヒドロ-β-エリトロイジンを生成します。

臭化水素酸塩の生成: 最後の段階では、ジヒドロ-β-エリトロイジンと臭化水素酸を反応させてジヒドロ-β-エリトロイジン臭化水素酸塩が生成されます.

工業生産方法

ジヒドロ-β-エリトロイジン臭化水素酸塩の工業生産方法は、通常、大規模な抽出と精製プロセスを含み、続いて高純度と収率を確保するために制御された条件下での化学合成が行われます .

化学反応の分析

反応の種類

ジヒドロ-β-エリトロイジン臭化水素酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、酸化されて様々な酸化生成物を生成することができます。

還元: 還元反応は、それを親アルカロイドの形に戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、ジヒドロ-β-エリトロイジンの様々な誘導体が含まれ、それらの薬理学的性質をさらに研究することができます .

科学研究への応用

ジヒドロ-β-エリトロイジン臭化水素酸塩は、広範囲の科学研究に適用されています。

神経薬理学: それは、ニコチン性アセチルコリン受容体拮抗作用が神経細胞の活動と行動に与える影響を研究するために使用されます。

行動研究: この化合物は、ニコチンやその他のニコチン性受容体アゴニストによる行動効果を調査するために使用されます。

抗うつ剤研究: 動物モデルにおいて抗うつ様効果を示しており、うつ病のメカニズムと潜在的な治療法を研究するための候補となっています。

GABA作動性ニューロン: この化合物は、線条体GABA作動性ニューロンの興奮を阻害し、線条体コリン作動性介在ニューロン間の多シナプス性抑制を研究するのに役立ちます.

科学的研究の応用

Assaying Phospholipase C Activity

4-MUPC is primarily employed as a substrate for assaying phospholipase C (PLC) activity. Upon hydrolysis by PLC, it releases a fluorescent product that can be quantified using fluorometric methods. This application is crucial in studies involving signal transduction pathways where PLC plays a vital role.

Case Study : In a study by Freeman et al. (1985), 4-MUPC was utilized to demonstrate PLC activity in various biological samples, enabling researchers to explore the enzyme's role in cellular signaling processes .

Detection of Phosphatase and Glycosidase Activities

The compound serves as a valuable tool for detecting phosphatase and glycosidase activities. Its derivatives have been developed to enhance sensitivity and specificity for different enzyme classes.

Case Study : Research highlighted that derivatives of 4-MUPC, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), exhibited superior performance in detecting acid phosphatase activity compared to traditional substrates . This advancement allows for more accurate assessments of enzyme kinetics under varying pH conditions.

Lipid Metabolism Studies

4-MUPC has been integrated into studies investigating lipid metabolism and signaling pathways. Its fluorescent properties facilitate real-time monitoring of enzymatic reactions involving phospholipids.

Application Example : In lipid metabolism assays, 4-MUPC can be used alongside other fluorescent probes to assess the activity of phospholipases involved in lipid degradation and remodeling . This capability is essential for understanding metabolic disorders and developing therapeutic strategies.

Comparative Data Table

作用機序

ジヒドロ-β-エリトロイジン臭化水素酸塩は、ニコチン性アセチルコリン受容体、特にα4β2とα4β4サブタイプを競合的に拮抗することにより、その効果を発揮します。この拮抗作用は、神経細胞の興奮の抑制と線条体コリン作動性介在ニューロン間の多シナプス性抑制の阻害につながります。 この化合物の抗うつ様効果は、これらの受容体に対する作用によって媒介されると考えられています .

類似化合物との比較

類似化合物

メカミラミン: より広範囲の受容体サブタイプ選択性を有する別のニコチン性アセチルコリン受容体拮抗剤です。

ヘキサメトニウム: 神経節遮断剤で、ニコチン性アセチルコリン受容体を拮抗しますが、選択性は異なります。

ツボクラリン: 神経筋接合部でニコチン性アセチルコリン受容体に作用する神経筋遮断剤です.

独自性

ジヒドロ-β-エリトロイジン臭化水素酸塩は、神経細胞のα4受容体サブユニットに対する中程度の選択性という点でユニークであり、これらの受容体が神経細胞の機能と行動に果たす特定の役割を研究するのに特に役立ちます。 線条体GABA作動性ニューロンの興奮を阻害し、線条体コリン作動性介在ニューロン間の多シナプス性抑制を抑制する能力は、他のニコチン性アセチルコリン受容体拮抗剤とは異なる点です .

生物活性

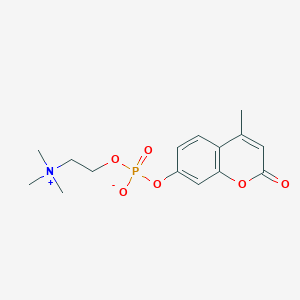

4-Methylumbelliferyl Phosphocholine (4MUPC) is a synthetic phosphocholine compound primarily utilized in biochemical assays to study phospholipid metabolism and enzyme activity. Its structure allows it to serve as a substrate for various phosphatases and phospholipases, making it valuable in both research and potential therapeutic applications. This article explores the biological activity of 4MUPC, summarizing key findings from diverse studies, including its enzymatic interactions and implications in cellular processes.

Chemical Structure and Properties

4MUPC is characterized by the presence of a 4-methylumbelliferone moiety linked to a phosphocholine group. This structure imparts fluorescence properties that are exploited in assays to measure enzyme activity.

- Chemical Formula : C₁₃H₁₅NO₄P

- Molecular Weight : 285.24 g/mol

Enzymatic Substrate

4MUPC acts as a substrate for several enzymes, particularly phospholipase C (PLC) and alkaline phosphatase. These enzymes play critical roles in cellular signaling and membrane dynamics.

- Phospholipase C Activity : 4MUPC is commonly used to assay PLC activity due to its ability to release fluorescent 4-methylumbelliferone upon hydrolysis. This property is utilized in various studies to quantify PLC activity in different biological contexts .

- Alkaline Phosphatase : As a substrate for alkaline phosphatase, 4MUPC can be employed to investigate the regulation of this enzyme, which is crucial for dephosphorylation processes in cells.

Case Studies and Research Findings

- Phospholipid Metabolism : Research indicates that 4MUPC can effectively monitor changes in phospholipid metabolism under various conditions. For instance, studies have shown its utility in examining the effects of different inhibitors on PLC activity in cell lines, providing insights into cellular signaling pathways .

- Drug Development : In drug development contexts, 4MUPC has been used to evaluate the impact of new compounds on enzyme activities related to phospholipid signaling. This application is particularly relevant for understanding drug interactions with membrane transporters and their pharmacokinetic profiles .

- In Vivo Studies : Preliminary findings suggest potential applications of 4MUPC in vivo, particularly in models of lysosomal storage disorders where altered phospholipid metabolism is observed. The ability to track enzymatic activity using this compound may aid in developing therapeutic strategies .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20NO6P/c1-11-9-15(17)21-14-10-12(5-6-13(11)14)22-23(18,19)20-8-7-16(2,3)4/h5-6,9-10H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDMHBWTKCGCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914194 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97055-84-0 | |

| Record name | 4-Methylumbelliferyl phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。